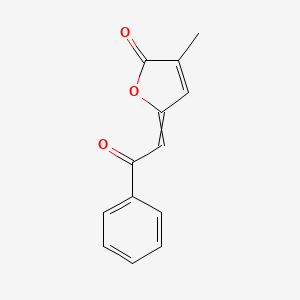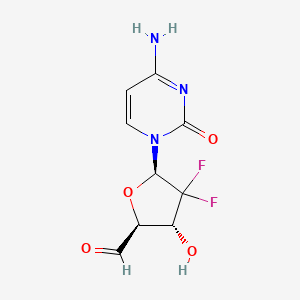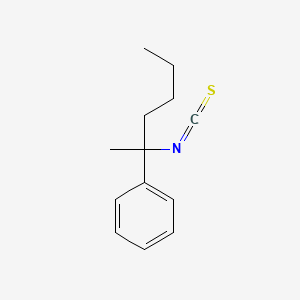![molecular formula C20H16O2 B14185557 10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-64-6](/img/structure/B14185557.png)
10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as olefin metathesis and double bond migration, catalyzed by ruthenium carbene complexes, are often employed .
Análisis De Reacciones Químicas
Types of Reactions
10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride, and potassium permanganate. Reaction conditions often involve controlled temperatures and solvent systems to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. Detailed studies on its conformational interconversion and interaction with molecular targets provide insights into its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity.
2,3-Dihydro-4H-pyran: Another related compound with comparable chemical properties.
Uniqueness
10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern and the presence of the naphtho[2,3-c]pyran core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
923026-64-6 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
10-(4-methylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C20H16O2/c1-13-6-8-14(9-7-13)20-16-5-3-2-4-15(16)10-17-18(20)11-22-12-19(17)21/h2-10H,11-12H2,1H3 |
Clave InChI |
RQNBCMWFPKLYGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3COCC(=O)C3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)




